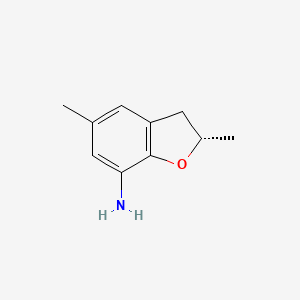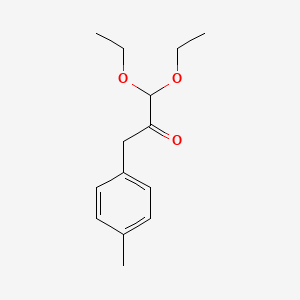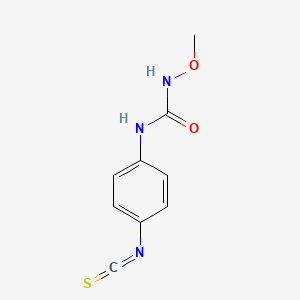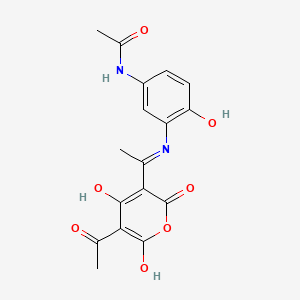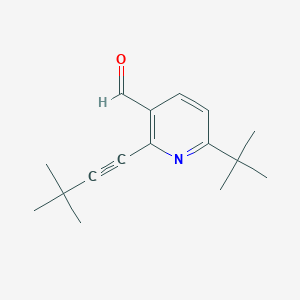
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde
Vue d'ensemble
Description
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde is an organic compound with a unique structure that combines a pyridine ring with an alkyne and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and dimethylbut-1-ynyl groups. The final step involves the formylation of the pyridine ring to introduce the aldehyde group. Specific reagents and conditions may include the use of n-butyllithium as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: 6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-carboxylic acid.
Reduction: 6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The alkyne and aldehyde functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-tert-Butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile: Similar structure but with a nitrile group instead of an aldehyde.
3,3-Dimethyl-1-butyne: A simpler alkyne compound used in various organic synthesis reactions.
tert-Butylacetylene: Another alkyne compound with a tert-butyl group, used in different synthetic applications.
Uniqueness
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in various fields. Its structure allows for diverse reactivity, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C16H21NO |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
6-tert-butyl-2-(3,3-dimethylbut-1-ynyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H21NO/c1-15(2,3)10-9-13-12(11-18)7-8-14(17-13)16(4,5)6/h7-8,11H,1-6H3 |
Clé InChI |
CNSBKQDIQWSLAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC1=C(C=CC(=N1)C(C)(C)C)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
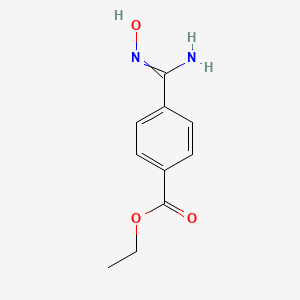
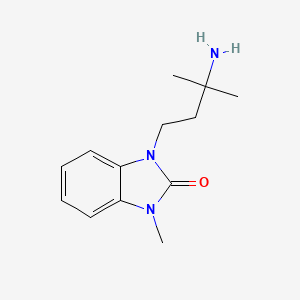
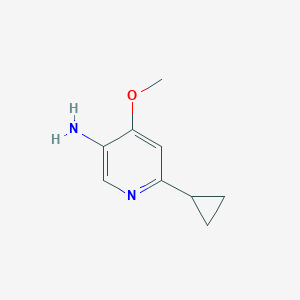
![3-[5-[(2,5-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B8326093.png)
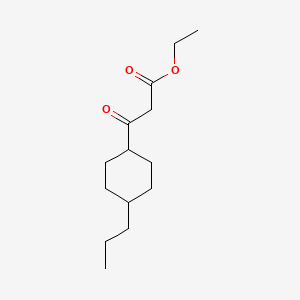

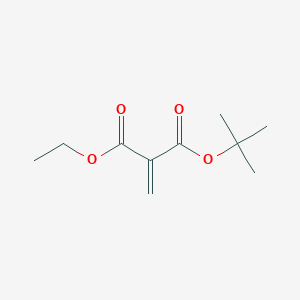
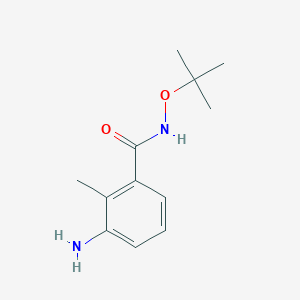
![7-Chloroacetylimidazo[5,1-b]thiazole](/img/structure/B8326128.png)
